[(3-Methylbenzyl)sulfanyl]acetic acid
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Overview
Description
[(3-Methylbenzyl)sulfanyl]acetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylbenzyl)sulfanyl]acetic acid typically involves the reaction of 3-methylbenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the 3-methylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylbenzyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the sulfanyl group.
Scientific Research Applications
[(3-Methylbenzyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(3-Methylbenzyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methylbenzyl)sulfanyl]acetic acid
- [(4-Methylbenzyl)sulfanyl]acetic acid
- [(3-Methylphenyl)sulfanyl]acetic acid
Uniqueness
[(3-Methylbenzyl)sulfanyl]acetic acid is unique due to the specific position of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, making it distinct from its similar compounds.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8-3-2-4-9(5-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMAMPKKQBGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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